(R)-3-amino-3-(4-methoxyphenyl)propanoic acid chemical properties
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Introduction
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a stereocenter, an aromatic methoxy group, and both amino and carboxylic acid functionalities, makes it a valuable and versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and nomenclature. (R)-3-amino-3-(4-methoxyphenyl)propanoic acid is systematically named according to IUPAC conventions, which precisely describe its molecular structure.
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IUPAC Name : (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid[1]
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Molecular Formula : C₁₀H₁₃NO₃[1]
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Molecular Weight : 195.21 g/mol [1]
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CAS Number : 131690-57-8[1]
The structure consists of a propanoic acid backbone with an amino group at the β-position (carbon 3). The chirality at this carbon is designated as (R). A 4-methoxyphenyl group is also attached to this chiral center.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| SMILES | COC1=CC=C(C=C1)O)N[1] |
| InChI | InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[1] |
| InChIKey | NYTANCDDCQVQHG-SECBINFHSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, formulation, and delivery systems.
Table 2: Key Physicochemical Data
| Property | Value | Significance in Research |
| Molecular Weight | 195.21 g/mol [1] | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis. |
| XLogP3-AA | -1.4[1] | Indicates the compound's hydrophilicity, which influences its solubility in biological media and its ability to cross cell membranes. A negative value suggests higher water solubility. |
| Hydrogen Bond Donors | 2 | Influences solubility, melting point, and interactions with biological targets like protein active sites. |
| Hydrogen Bond Acceptors | 4 | Affects the compound's ability to form hydrogen bonds, which is crucial for its physical state and biological activity. |
| Rotatable Bond Count | 4 | Relates to the conformational flexibility of the molecule, which can impact its binding affinity to target receptors. |
Synthesis and Purification
The asymmetric synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid is crucial for obtaining the enantiomerically pure compound required for many therapeutic applications. A well-documented procedure is available in Organic Syntheses, which provides a reliable method for its preparation.[2]
Synthetic Workflow
The synthesis involves a multi-step process that can be visualized as follows:
Caption: Synthetic pathway for (R)-3-amino-3-(p-methoxyphenyl)propionic acid.
Detailed Experimental Protocol
The following protocol is an adaptation from the procedure published in Organic Syntheses.[2]
Step A: Synthesis of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)
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A solution of the starting heterocycle is prepared in methanol with triethylamine.
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An electrochemical reaction is carried out at a constant current until the starting material is consumed.
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The solvent is evaporated under reduced pressure to yield the product as a syrup.
Step B: Synthesis of (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)
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Compound 3 , 4-iodoanisole, diethylamine, and tetrakis(triphenylphosphine)palladium(0) are dissolved in dimethylformamide.
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The solution is transferred to a pressure tube, purged with argon, sealed, and heated in a boiling water bath for 48 hours in the dark.
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After cooling, the reaction mixture is worked up using ethyl acetate and purified by silica gel chromatography.
Step C: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
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The purified heterocycle 4 is dissolved in a mixture of tetrahydrofuran and 95% ethanol.
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The mixture is cooled, and aqueous hydrochloric acid is added to adjust the pH to approximately 7.
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The crude product is obtained after solvent removal and is then subjected to an acid-base extraction to isolate the final pure amino acid.
Applications in Research and Drug Development
The unique structural features of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid make it a valuable intermediate in several areas of chemical and pharmaceutical research.
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Versatile Building Block : With its amino group, carboxylic acid, and substituted phenyl ring, this compound serves as a versatile starting material for creating more complex molecules through various chemical modifications.[3]
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Pharmaceutical Intermediate : It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its structure is particularly relevant for developing novel small molecule drugs and peptides with modified properties.[3]
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Chiral Synthesis : The presence of a chiral center is critical for stereoselective synthesis, which is essential for producing enantiomerically pure compounds required for modern therapeutics.[3]
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Neuroscience Research : Analogues of this compound are utilized in neuroscience to study neurotransmitter systems and develop treatments for neurological disorders.[4][5] The methoxyphenyl group can influence interactions with biological targets within the central nervous system.[4]
Safety and Handling
Proper handling of any chemical substance is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[6] H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[6] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash hands thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling and Storage Protocol
Handling:
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Handle in a well-ventilated place, preferably in a fume hood.[8]
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Wear suitable protective clothing, including gloves and eye/face protection.[8]
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Avoid contact with skin and eyes.[8]
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Avoid the formation of dust and aerosols.[8]
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Wash hands thoroughly after handling.[9]
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
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Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chemically significant compound with well-defined properties that make it a valuable asset in organic synthesis and pharmaceutical development. Its chirality, coupled with its functional groups, provides a scaffold for creating novel molecules with potential therapeutic applications, particularly in neuroscience. A thorough understanding of its synthesis, properties, and safety protocols is essential for its effective and safe utilization in a research and development setting.
References
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PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. [Link]
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PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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Autechaux. Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. [Link]
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PubChemLite. 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). [Link]
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